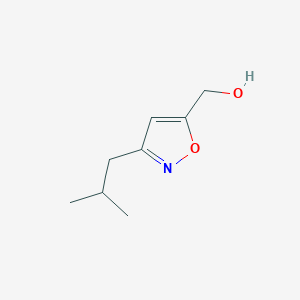

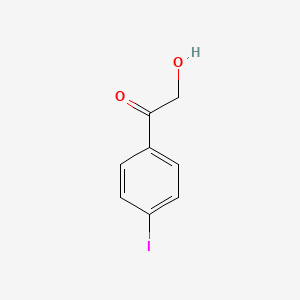

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

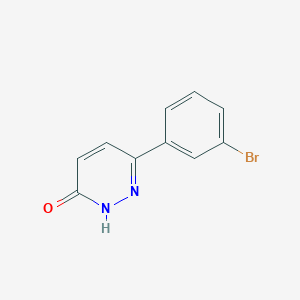

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine (FFEA) is an organic compound that has been studied for its potential uses in scientific research. FFEA is a member of the class of compounds known as fluoroalkyl amines, which are characterized by their fluorinated alkyl group attached to an amine group. FFEA has been found to have a variety of biochemical and physiological effects, and its synthesis and applications have been studied in depth.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

- Electrophilic Amination : Research on fluorophenols, including compounds structurally related to 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine, has demonstrated their potential in electrophilic amination reactions. These reactions are crucial for introducing amine groups into aromatic systems, potentially aiding the synthesis of complex organic molecules (Bombek et al., 2004).

- Fluoro-Cyclisation : Mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using Selectfluor has been explored to afford fluorinated heterocycles. This demonstrates the versatility of fluorinated compounds in synthesizing structurally diverse and potentially bioactive heterocycles (Parmar & Rueping, 2014).

Material Science Applications

- Soluble Fluoro-Polyimides : Fluorinated aromatic diamines have been utilized in the synthesis of soluble fluoro-polyimides, which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials have potential applications in advanced composite materials and electronics (Xie et al., 2001).

Pharmacology and Biomedical Research

- Anti-inflammatory Activity : Fluorine-substituted derivatives have been synthesized and evaluated for their anti-inflammatory activity, demonstrating the potential of fluorinated compounds in developing new anti-inflammatory drugs (Sun et al., 2019).

- Antimicrobial and Antifungal Activity : Synthesis and structural characterization of substituted 6-fluorobenzo[d]thiazole amides showed some compounds to have antibacterial and antifungal activity comparable or slightly better than standard medicinal drugs, highlighting the antimicrobial potential of fluorinated compounds (Pejchal et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-2-(3-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAMNAMAWXDQEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514516 |

Source

|

| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

767244-83-7 |

Source

|

| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)

![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)

![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)